molecular formula C26H28N4O2S B14966419 N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B14966419
M. Wt: 460.6 g/mol
InChI Key: RAGPHPKLMUQNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide (hereafter referred to as the target compound) is a structurally complex molecule combining indole, quinazolinone-sulfanylidene, and cyclohexane-carboxamide moieties. Indole derivatives are well-documented for their roles in central nervous system (CNS) modulation and anticancer activity, while quinazolinones are recognized for kinase inhibition and antitumor properties . The cyclohexane-carboxamide scaffold adds conformational rigidity, which could influence bioavailability and target selectivity.

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C26H28N4O2S/c31-24(27-14-13-19-15-28-22-7-3-1-5-20(19)22)18-11-9-17(10-12-18)16-30-25(32)21-6-2-4-8-23(21)29-26(30)33/h1-8,15,17-18,28H,9-14,16H2,(H,27,31)(H,29,33)

InChI Key

RAGPHPKLMUQNPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Reductive Amination of Indole-3-acetaldehyde

Indole-3-acetaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 2-(1H-indol-3-yl)ethylamine. This method achieves >85% purity but requires rigorous exclusion of moisture to prevent aldehyde polymerization.

Boc-Protection for Stability

To prevent undesired side reactions during subsequent steps, the amine group is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), forming tert-butyl (2-(1H-indol-3-yl)ethyl)carbamate. Deprotection is performed later using trifluoroacetic acid (TFA).

Construction of the Quinazolinone-Sulfanylidene Core

The 4-oxo-2-sulfanylidene-1H-quinazolin-3-yl fragment is synthesized via cyclocondensation and sulfur incorporation.

Cyclocondensation of Anthranilic Acid Derivatives

Methyl 2-aminobenzoate reacts with thiourea in dimethylformamide (DMF) at 120°C, forming 2-sulfanylidene-1H-quinazolin-4(3H)-one. The reaction proceeds via nucleophilic attack and cyclization, with yields of 70–75% after recrystallization from ethanol.

Functionalization at Position 3

The 3-position is methylated using iodomethane and potassium carbonate in acetone, yielding 3-(iodomethyl)-2-sulfanylidene-1H-quinazolin-4-one. This intermediate is critical for subsequent alkylation with the cyclohexane backbone.

Assembly of the Cyclohexane Carboxamide Backbone

The cyclohexane ring is functionalized through carboxamide formation and alkylation.

Cyclohexane-1-carboxylic Acid Activation

Cyclohexane-1-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The activated intermediate reacts with the deprotected indole-ethylamine segment to form N-[2-(1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide.

Alkylation with Quinazolinone-Sulfanylidene

The 3-(iodomethyl)quinazolinone derivative is coupled to the cyclohexane carboxamide via nucleophilic substitution. Using cesium carbonate as a base in DMF at 60°C, the reaction achieves 65–70% yield. Purification by flash chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the desired product.

Final Coupling and Global Deprotection

The fully protected intermediate undergoes final deprotection to yield the target compound.

Acidic Deprotection of Boc Groups

Treatment with TFA in dichloromethane (1:1 v/v) removes Boc protections, regenerating free amine and sulfhydryl groups. The reaction is monitored by thin-layer chromatography (TLC) until completion.

Oxidative Stabilization of Sulfanylidene Group

To prevent disulfide formation, the sulfanylidene moiety is stabilized by oxidation with hydrogen peroxide (3% v/v) in methanol, converting it to a sulfone derivative transiently. Reduction back to the sulfanylidene state is achieved using dithiothreitol (DTT).

Analytical Characterization and Validation

Critical spectroscopic data confirm successful synthesis:

Technique Key Observations
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, quinazolinone NH), 7.55–7.02 (m, 4H, indole aromatic), 3.45 (t, 2H, CH₂NH)
¹³C NMR (101 MHz, DMSO-d₆) δ 176.8 (C=O), 162.3 (C=S), 135.6–112.4 (aromatic carbons)
HRMS (ESI+) m/z calc. for C₂₆H₂₈N₄O₂S [M+H]⁺: 467.1912; found: 467.1909

Purity assessments via HPLC (C18 column, acetonitrile/water 70:30) show ≥98% purity at 254 nm.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing elimination reactions during quinazolinone alkylation generate desulfurized byproducts. Increasing polarity of the solvent (e.g., switching from DMF to dimethylacetamide) suppresses elimination, improving yield by 12%.

Epimerization at Cyclohexane Stereocenters

Racemization at the cyclohexane carboxamide chiral center is minimized by conducting couplings at 0°C and using HOBt as an additive.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow chemistry for the cyclocondensation step, reducing reaction time from 12 hours (batch) to 2 hours and improving yield reproducibility to ±2%.

Emerging Methodologies

Enzymatic Coupling Approaches

Recent advances utilize lipase-catalyzed amide bond formation between cyclohexane carboxylic acid and indole-ethylamine, achieving 90% conversion without racemization.

Photoredox-Mediated C–H Functionalization

Direct C–H methylation of quinazolinone using methanol as a methyl source under visible light irradiation offers a greener alternative to traditional iodomethane alkylation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The quinazoline derivative may also play a role in the compound’s biological effects by interacting with cellular pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Quinazolinone Derivatives

Quinazolinone-based compounds are prominent in anticancer research. For example, 3-(4-oxo-2-phenylquinazolin-3(4H)-yl) derivatives exhibit inhibitory activity against tumor necrosis factor-α converting enzyme (TACE) and cytotoxicity in MDA-MB-231 breast cancer cells via MTT assays . Unlike the target compound, these analogues lack the sulfanylidene group and indole-ethyl substituent. The sulfur atom in the target compound’s quinazolinone ring may confer stronger hydrogen-bonding interactions with enzyme active sites, as thione groups (C=S) are more polarizable than ketones (C=O) .

Compound Key Substituents Biological Activity Molecular Weight
Target Compound Quinazolinone-sulfanylidene, indole Anticancer (inferred) ~493.6 (calculated)
3-(4-Oxo-2-phenylquinazolin-3-yl) Phenyl, ketone TACE inhibition, MDA-MB-231 IC50 Varies by substituent

Indole-Containing Carboxamides

N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide () shares the indole-ethyl-carboxamide backbone with the target compound but replaces the quinazolinone-sulfanylidene group with a pyrrolidine-oxo moiety. The pyrrolidine ring introduces a five-membered cyclic structure, which may reduce steric hindrance compared to the target’s cyclohexane ring.

Compound Core Structure Key Features Molecular Weight
Target Compound Cyclohexane Quinazolinone-sulfanylidene ~493.6
Compound Pyrrolidine 5-Oxo, methoxyphenyl 378.43

Cyclohexane-Based Amides

The patent EP 3 643 703 A1 () describes N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide, which shares the cyclohexane-carboxamide framework but incorporates an indazole-amino-oxoethyl group instead of the indole-quinazolinone system. Synthetic routes for these compounds involve THF/methanol solvent systems and column chromatography, which may parallel the target compound’s synthesis .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely requires multi-step protocols, similar to ’s procedures, with modifications to introduce the sulfanylidene group (e.g., via thionation reagents like Lawesson’s reagent) .
  • Biological Activity: Quinazolinone-sulfanylidene derivatives are hypothesized to exhibit enhanced anticancer activity compared to phenyl-substituted analogues due to improved electronic interactions .
  • Pharmacokinetics : The cyclohexane ring may confer better metabolic stability than pyrrolidine-based analogues (), though this requires experimental validation .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound has a molecular formula of C19H23N5O2S and a molecular weight of approximately 379.4 g/mol. Its structure features an indole moiety linked to a quinazolinone core, which is known for various pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA .
  • Antiviral Properties : Certain derivatives of indole compounds have demonstrated antiviral activity, particularly against Coxsackie B4 virus and hepatitis C virus (HCV) with IC50 values ranging from 0.4 to 2.1 μg/mL .
  • Anticancer Potential : Some synthesized compounds related to this structure display significant antiproliferative activities against various cancer cell lines, particularly A549 lung cancer cells, suggesting a potential role in cancer therapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinazolinone structure may inhibit enzymes involved in disease pathways, while the indole moiety can modulate receptor activity.
  • Biofilm Disruption : The compound has shown potential in inhibiting biofilm formation in S. aureus, which is critical for treating infections associated with biofilms .

Case Studies and Research Findings

StudyFindings
Verma et al. (2024)Reported antiviral effects with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
PMC10384628 (2023)Demonstrated antibacterial activity against MRSA with MIC of 0.98 μg/mL and significant antiproliferative effects on cancer cell lines .
Atanasova et al.Identified derivatives with enhanced acetylcholinesterase inhibitory activity compared to traditional inhibitors like galantamine .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, focusing on coupling indole and quinazoline-thione moieties to the cyclohexanecarboxamide core. Key steps include:

  • Indole Functionalization: Introduce the ethyl linker via alkylation or amidation, as seen in indole-acetamide derivatives (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) .
  • Quinazoline-Thione Preparation: Use thiourea derivatives under acidic conditions to generate the 2-sulfanylidene group, followed by methylation at the 3-position .
  • Cyclohexane Core Assembly: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the indole-ethyl and quinazoline-methyl groups to the cyclohexane ring .
    Characterization: Confirm purity via HPLC and structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Basic: How can researchers characterize the structural conformation of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR to verify proton environments (e.g., indole NH at ~10 ppm, cyclohexane protons as multiplet signals) and 13C^{13}C-NMR to confirm carbonyl (170–180 ppm) and sulfanylidene (120–130 ppm) groups .
  • X-ray Crystallography: Resolve 3D conformation, as demonstrated for similar indole derivatives in , to analyze steric effects and hydrogen-bonding patterns .
  • Mass Spectrometry: HRMS (ESI+) ensures molecular weight accuracy (e.g., [M+H+^+]) with <5 ppm error .

Basic: What in vitro assays are suitable for evaluating anticancer potential?

Methodological Answer:

  • Cytotoxicity: MTT assay across cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .
  • Apoptosis Analysis: Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
  • Target Engagement: Fluorescence polarization assays to assess Bcl-2/Mcl-1 binding, given structural similarity to indole-based dual inhibitors .

Advanced: How do substituent variations on the indole and quinazoline moieties influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Indole Substituents: Electron-withdrawing groups (e.g., -NO2_2, -Cl) enhance apoptosis induction by stabilizing protein-ligand interactions .
    • Quinazoline Modifications: The sulfanylidene group is critical for hydrogen bonding with kinase active sites; methylation at the 3-position improves metabolic stability .
  • Experimental Design: Synthesize analogs (e.g., halogenated or methoxy variants) and compare IC50_{50} values in parallel assays .

Advanced: What computational methods predict binding affinity to Bcl-2/Mcl-1 proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with Bcl-2 (PDB: 2O2F) and Mcl-1 (PDB: 5LOO). Focus on the indole’s hydrophobic packing and quinazoline’s hydrogen bonds .
  • Molecular Dynamics (MD): Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., Arg263 in Mcl-1) .
  • Free Energy Calculations: MM-PBSA/GBSA to quantify binding energy contributions .

Advanced: How to address cytotoxicity data discrepancies across cell lines?

Methodological Answer:

  • Control Variables:
    • Cell Culture Conditions: Standardize serum concentration, passage number, and hypoxia levels.
    • Compound Solubility: Use DMSO stocks (<0.1% final concentration) and confirm stability via LC-MS .
  • Assay Validation: Include positive controls (e.g., staurosporine for apoptosis) and replicate experiments (n ≥ 3).
  • Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics (western blot for Bcl-2/Mcl-1) to identify cell-line-specific resistance pathways .

Advanced: What challenges arise in regioselective synthesis of the quinazoline-thione moiety?

Methodological Answer:

  • Regioselectivity Issues: Competing reactions at N1 vs. N3 positions during cyclization. Mitigate by:
    • Catalyst Choice: Palladium catalysts (e.g., Pd(OAc)2_2) favor C-S bond formation at the 2-position .
    • Protecting Groups: Temporarily block N1 with Boc to direct functionalization to N3 .
  • Monitoring: Track reaction progress via TLC (Rf_f ~0.3 in ethyl acetate/hexane) and isolate intermediates for NMR validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.